![molecular formula C20H22N2O6 B12561236 N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine CAS No. 195867-08-4](/img/structure/B12561236.png)

N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

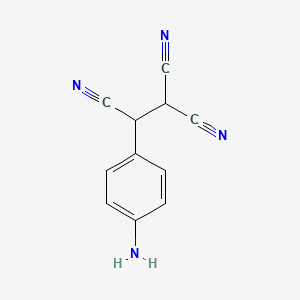

N-[(Benzyloxy)carbonyl]-L-Tyrosyl-D-Alanin ist ein synthetisches Dipeptid, das aus L-Tyrosin und D-Alanin besteht, geschützt durch eine Benzyloxycarbonyl (Cbz)-Gruppe. Diese Verbindung wird aufgrund ihrer Stabilität und einfachen Handhabung häufig in der Peptidsynthese und -forschung verwendet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[(Benzyloxy)carbonyl]-L-Tyrosyl-D-Alanin umfasst in der Regel die folgenden Schritte:

Schutz von L-Tyrosin: Die Hydroxylgruppe von L-Tyrosin wird mit einer Benzyloxycarbonyl (Cbz)-Gruppe geschützt.

Kopplung mit D-Alanin: Das geschützte L-Tyrosin wird dann mit D-Alanin unter Verwendung eines Kupplungsreagens wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) in Gegenwart einer Base wie N-Methylmorpholin (NMM) oder Triethylamin (TEA) gekoppelt.

Entschützung: Der letzte Schritt beinhaltet die Entfernung der Cbz-Gruppe unter Hydrierungsbedingungen unter Verwendung eines Palladiumkatalysators.

Industrielle Produktionsverfahren

Die industrielle Produktion von N-[(Benzyloxy)carbonyl]-L-Tyrosyl-D-Alanin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet optimierte Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatische Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[(Benzyloxy)carbonyl]-L-Tyrosyl-D-Alanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrierung: Entfernung der Cbz-Schutzgruppe.

Kupplungsreaktionen: Bildung von Peptidbindungen mit anderen Aminosäuren oder Peptiden.

Oxidation und Reduktion: Modifikationen des Tyrosinrests.

Häufige Reagenzien und Bedingungen

Hydrierung: Palladium auf Aktivkohle (Pd/C)-Katalysator unter Wasserstoffgas.

Kupplungsreagenzien: DCC, DIC, NMM, TEA.

Oxidationsmittel: Wasserstoffperoxid (H2O2), Natriumperiodat (NaIO4).

Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind entschützte Peptide, verlängerte Peptidketten und modifizierte Tyrosinreste.

Wissenschaftliche Forschungsanwendungen

N-[(Benzyloxy)carbonyl]-L-Tyrosyl-D-Alanin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein in der Peptidsynthese und als Modellverbindung bei der Untersuchung der Peptidbindungsbildung.

Biologie: Anwendung in der Untersuchung von Enzym-Substrat-Wechselwirkungen und Proteinstruktur-Funktionsbeziehungen.

Medizin: Untersucht auf sein Potenzial in der Medikamentenentwicklung und als Vorläufer für bioaktive Peptide.

Industrie: Einsatz in der Herstellung synthetischer Peptide für Forschungs- und therapeutische Zwecke.

Wirkmechanismus

Der Wirkungsmechanismus von N-[(Benzyloxy)carbonyl]-L-Tyrosyl-D-Alanin beinhaltet seine Einarbeitung in Peptidketten während der Synthese. Die Benzyloxycarbonylgruppe schützt die Aminosäurereste und verhindert unerwünschte Nebenreaktionen. Nach der Entschützung kann die Verbindung mit Enzymen, Rezeptoren oder anderen molekularen Zielstrukturen interagieren und so biologische Pfade und Prozesse beeinflussen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-[(Benzyloxy)carbonyl]-L-Phenylalanyl-L-Phenylalanin

- N-[(Benzyloxy)carbonyl]-L-Prolin

- N-[(Benzyloxy)carbonyl]-L-Cysteinylglycin

Einzigartigkeit

N-[(Benzyloxy)carbonyl]-L-Tyrosyl-D-Alanin ist einzigartig durch das Vorhandensein sowohl von L-Tyrosin als auch von D-Alanin, das ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Die Kombination dieser Aminosäuren ermöglicht spezifische Wechselwirkungen und Anwendungen in der Peptidsynthese und -forschung.

Eigenschaften

CAS-Nummer |

195867-08-4 |

|---|---|

Molekularformel |

C20H22N2O6 |

Molekulargewicht |

386.4 g/mol |

IUPAC-Name |

(2R)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C20H22N2O6/c1-13(19(25)26)21-18(24)17(11-14-7-9-16(23)10-8-14)22-20(27)28-12-15-5-3-2-4-6-15/h2-10,13,17,23H,11-12H2,1H3,(H,21,24)(H,22,27)(H,25,26)/t13-,17+/m1/s1 |

InChI-Schlüssel |

LKRYTYVDKGHSPS-DYVFJYSZSA-N |

Isomerische SMILES |

C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Kanonische SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)

![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)

![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)

![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)

![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)

![4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol](/img/structure/B12561250.png)